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molecular formula C8H15ClN2O B2774448 1-(Cyclopropylcarbonyl)piperazine hydrochloride CAS No. 1021298-67-8; 59878-57-8

1-(Cyclopropylcarbonyl)piperazine hydrochloride

Cat. No. B2774448
M. Wt: 190.67
InChI Key: WIHDAPMHNYYTOA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07692006B2

Procedure details

Acetic acid (700 ml) was treated with piperazine (50.00 g, 0.581 mol) portionwise over 15 minutes with stirring under nitrogen The reaction mixture was warmed to 40° C. and maintained at this temperature until a complete solution was obtained. Cyclopropanecarbonyl chloride 59.2 ml, 0.638 mol) was added over 15 minutes. The reaction mixture was stirred at room temperature overnight. The reaction mixture was filtered and the filtrate distilled under reduced pressure until 430 ml of distillates had been collected. Toluene (550 ml) was charged to the reaction mixture and reduced pressure distillation continued until a further 400 ml of distillates were collected. A further charge of toluene (550 ml) was added and reduced pressure distillation continued until 350 ml of distillates were collected. The resulting slurry was diluted with toluene (200 ml) and stirred overnight. Further toluene (500 ml) was added in order to mobilise the slurry. The slurry was filtered, washed with toluene (100 ml) and dried in vacuo at 40° C. to give the title compound as an off white solid (86.78 g).
Quantity
59.2 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH:7]1([C:10]([Cl:12])=[O:11])[CH2:9][CH2:8]1>C(O)(=O)C>[ClH:12].[CH:7]1([C:10]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[O:11])[CH2:9][CH2:8]1 |f:3.4|

Inputs

Step One
Name
Quantity
59.2 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen The reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature until a complete solution
CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate distilled under reduced pressure until 430 ml of distillates
CUSTOM
Type
CUSTOM
Details
had been collected
ADDITION
Type
ADDITION
Details
Toluene (550 ml) was charged to the reaction mixture and reduced pressure distillation
CUSTOM
Type
CUSTOM
Details
were collected
ADDITION
Type
ADDITION
Details
A further charge of toluene (550 ml)
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
reduced pressure distillation
CUSTOM
Type
CUSTOM
Details
were collected
ADDITION
Type
ADDITION
Details
The resulting slurry was diluted with toluene (200 ml)
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Further toluene (500 ml) was added in order
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
washed with toluene (100 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(CC1)C(=O)N1CCNCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 86.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07692006B2

Procedure details

Acetic acid (700 ml) was treated with piperazine (50.00 g, 0.581 mol) portionwise over 15 minutes with stirring under nitrogen The reaction mixture was warmed to 40° C. and maintained at this temperature until a complete solution was obtained. Cyclopropanecarbonyl chloride 59.2 ml, 0.638 mol) was added over 15 minutes. The reaction mixture was stirred at room temperature overnight. The reaction mixture was filtered and the filtrate distilled under reduced pressure until 430 ml of distillates had been collected. Toluene (550 ml) was charged to the reaction mixture and reduced pressure distillation continued until a further 400 ml of distillates were collected. A further charge of toluene (550 ml) was added and reduced pressure distillation continued until 350 ml of distillates were collected. The resulting slurry was diluted with toluene (200 ml) and stirred overnight. Further toluene (500 ml) was added in order to mobilise the slurry. The slurry was filtered, washed with toluene (100 ml) and dried in vacuo at 40° C. to give the title compound as an off white solid (86.78 g).
Quantity
59.2 mL
Type
reactant
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
700 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH:1]1[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]1.[CH:7]1([C:10]([Cl:12])=[O:11])[CH2:9][CH2:8]1>C(O)(=O)C>[ClH:12].[CH:7]1([C:10]([N:1]2[CH2:6][CH2:5][NH:4][CH2:3][CH2:2]2)=[O:11])[CH2:9][CH2:8]1 |f:3.4|

Inputs

Step One
Name
Quantity
59.2 mL
Type
reactant
Smiles
C1(CC1)C(=O)Cl
Step Two
Name
Quantity
50 g
Type
reactant
Smiles
N1CCNCC1
Name
Quantity
700 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
40 °C
Stirring
Type
CUSTOM
Details
with stirring under nitrogen The reaction mixture
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
maintained at this temperature until a complete solution
CUSTOM
Type
CUSTOM
Details
was obtained
STIRRING
Type
STIRRING
Details
The reaction mixture was stirred at room temperature overnight
Duration
8 (± 8) h
FILTRATION
Type
FILTRATION
Details
The reaction mixture was filtered
DISTILLATION
Type
DISTILLATION
Details
the filtrate distilled under reduced pressure until 430 ml of distillates
CUSTOM
Type
CUSTOM
Details
had been collected
ADDITION
Type
ADDITION
Details
Toluene (550 ml) was charged to the reaction mixture and reduced pressure distillation
CUSTOM
Type
CUSTOM
Details
were collected
ADDITION
Type
ADDITION
Details
A further charge of toluene (550 ml)
ADDITION
Type
ADDITION
Details
was added
DISTILLATION
Type
DISTILLATION
Details
reduced pressure distillation
CUSTOM
Type
CUSTOM
Details
were collected
ADDITION
Type
ADDITION
Details
The resulting slurry was diluted with toluene (200 ml)
STIRRING
Type
STIRRING
Details
stirred overnight
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Further toluene (500 ml) was added in order
FILTRATION
Type
FILTRATION
Details
The slurry was filtered
WASH
Type
WASH
Details
washed with toluene (100 ml)
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 40° C.

Outcomes

Product
Name
Type
product
Smiles
Cl.C1(CC1)C(=O)N1CCNCC1
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 86.78 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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